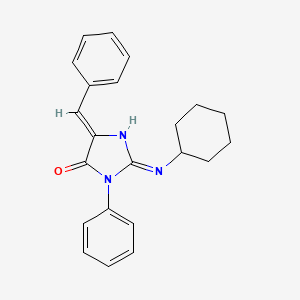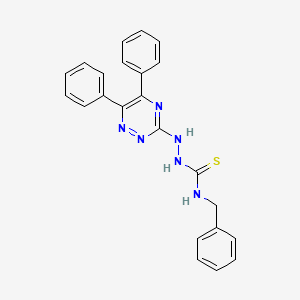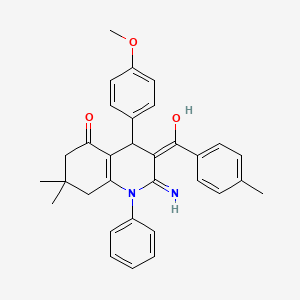![molecular formula C16H13ClN2O2S2 B13378116 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378116.png)
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound with the molecular formula C16H13ClN2O2S2 and a molecular weight of 364.86962 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can undergo condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and imine group allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell division or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring structure and have been studied for their diverse biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds containing the thiophene ring have shown potential in various applications, including organic electronics and pharmaceuticals.
Imine derivatives: These compounds are known for their ability to form stable complexes with metals and have applications in catalysis and materials science.
The uniqueness of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these structural features, which contribute to its diverse chemical and biological properties .
Eigenschaften
Molekularformel |
C16H13ClN2O2S2 |
|---|---|
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9- |
InChI-Schlüssel |
SVSNYFWTXRPFQP-LCYFTJDESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378037.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B13378046.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378052.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378056.png)


![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13378065.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378070.png)
![ethyl (5Z)-5-[[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378073.png)
![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378077.png)
![ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378090.png)


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378108.png)
